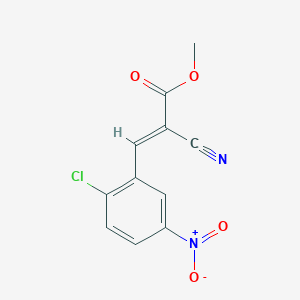
methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a chloro-nitrophenyl group, a cyanopropenoate moiety, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.
Scientific Research Applications
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-hydrazinecarboxylate
- 2-Chloro-5-nitrophenyl isocyanate
- (E)-(2-Chloro-5-nitrophenyl)methylideneamine
Uniqueness
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H7ClN2O4 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
methyl (E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)8(6-13)4-7-5-9(14(16)17)2-3-10(7)12/h2-5H,1H3/b8-4+ |
InChI Key |
YWRHZLMIBIYRHS-XBXARRHUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















